molecular formula C6H13NO2 B2928896 2-amino-1-(oxolan-2-yl)ethan-1-ol CAS No. 1375709-26-4

2-amino-1-(oxolan-2-yl)ethan-1-ol

Cat. No.: B2928896
CAS No.: 1375709-26-4
M. Wt: 131.175
InChI Key: QVUIHZHGZPZYKO-UHFFFAOYSA-N
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Description

2-amino-1-(oxolan-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is also known by its IUPAC name, 2-amino-2-(tetrahydrofuran-2-yl)ethan-1-ol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(oxolan-2-yl)ethan-1-ol typically involves the reaction of 2-oxolane with ethylene oxide in the presence of an amine catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-oxolane+ethylene oxideamine catalystThis compound\text{2-oxolane} + \text{ethylene oxide} \xrightarrow{\text{amine catalyst}} \text{this compound} 2-oxolane+ethylene oxideamine catalyst​this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(oxolan-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to the same carbon atom, along with a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-amino-1-(oxolan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-4-5(8)6-2-1-3-9-6/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUIHZHGZPZYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375709-26-4
Record name 2-amino-1-(oxolan-2-yl)ethan-1-ol
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